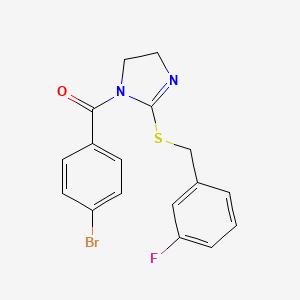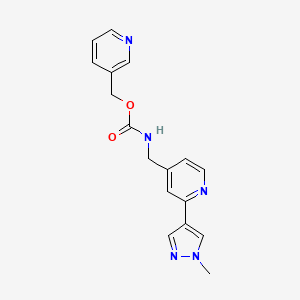
pyridin-3-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a complex organic molecule that likely belongs to the class of organic compounds known as benzofurans . These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
In a study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Molecular Structure Analysis
The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .
Chemical Reactions Analysis
The synthesis of these compounds involves various chemical reactions, including the use of ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a pKa of 14.33±0.10 .
科学的研究の応用
Coordination Chemistry and Luminescent Properties
Pyridin-3-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)carbamate and its derivatives have been explored in coordination chemistry for their ability to act as ligands. These compounds, particularly derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have shown versatility as terpyridine analogues. Their applications include forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Organic Electronics and Phosphorescence
In the field of organic electronics, these compounds have been utilized to construct bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). By varying the linking mode between the electron-transporting unit (3-(1H-pyrazol-1-yl)pyridine) and the hole-transporting unit (carbazole), researchers have been able to tune the optoelectronic parameters extensively. This has led to the development of high-efficiency blue, green, and white PhOLEDs with significant improvements in current efficiency and low-efficiency roll-off (Li et al., 2016).
Synthesis and Reactivity
The reactivity of these compounds under various conditions has been a subject of study, leading to the development of novel synthetic pathways. For instance, divergent cyclizations of related compounds have yielded interesting bicyclic heterocycles, demonstrating the sensitivity of these reactions to the nature of reagents and the reaction medium (Smyth et al., 2007). Additionally, the synthesis of heteroleptic iridium(III) complexes with these derivatives has been explored for application in polymer light-emitting diodes (PLEDs), demonstrating high thermal stability and good electroluminescence performance (Tang et al., 2014).
Antimicrobial and Antimycobacterial Activity
The antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, including pyridin-3-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)carbamate, have been investigated, showing potential in the treatment of infections caused by various bacteria, including Mycobacterium tuberculosis (R.V.Sidhaye et al., 2011).
作用機序
Target of Action
The primary target of this compound is the RET (c-RET) protein , a receptor tyrosine kinase . This protein plays a crucial role in cell survival, proliferation, and migration. It is involved in the development of several tissues and organs during embryogenesis and continues to be important in adult tissues .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its kinase activity. This prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell growth and survival .
Biochemical Pathways
The inhibition of RET disrupts several biochemical pathways. Primarily, it affects the MAPK/ERK and PI3K/AKT pathways , which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can halt the growth of cells and induce apoptosis .
Pharmacokinetics
The compound has good solubility in DMSO, indicating it may have good bioavailability . It is insoluble in water, which could affect its distribution and excretion . The compound’s pKa value suggests it is weakly basic, which could influence its absorption and distribution within the body .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cells expressing the RET protein . This can lead to the shrinkage of tumors and a halt in their growth .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and bioavailability .
将来の方向性
特性
IUPAC Name |
pyridin-3-ylmethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-11-15(10-21-22)16-7-13(4-6-19-16)9-20-17(23)24-12-14-3-2-5-18-8-14/h2-8,10-11H,9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAARRGBYMNDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pyridin-3-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

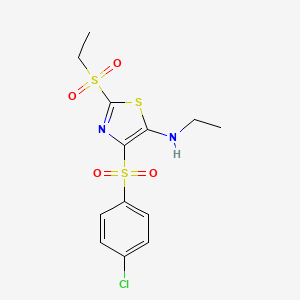
methanone](/img/structure/B2467152.png)

![9-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2467154.png)
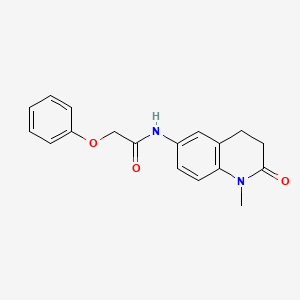
![(4-(Furan-2-carbonyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2467158.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2467159.png)
![N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467161.png)
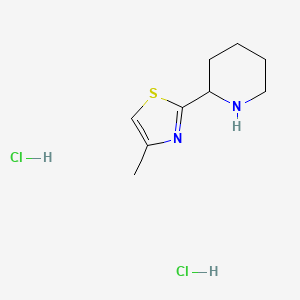
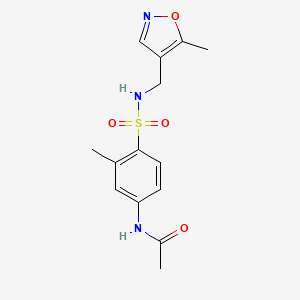
![2-[1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2467166.png)

![(4-{[(4-Fluorophenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B2467169.png)
